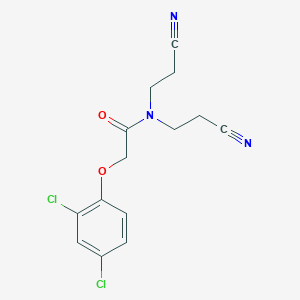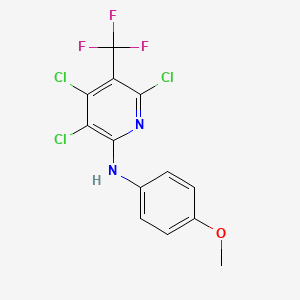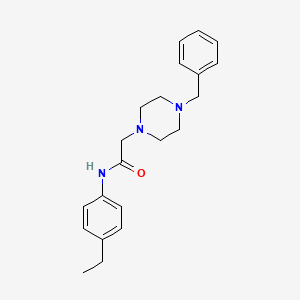
1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine, also known as FC-5, is a chemical compound used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in tumor metastasis. In addition, 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways, making it a useful tool for studying biological processes. 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has also been shown to exhibit good stability and solubility, making it suitable for various experimental conditions. However, 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has some limitations, including its toxicity and potential off-target effects. Therefore, careful consideration should be given to the dosage and experimental conditions when using 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments.
Zukünftige Richtungen
1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has shown promising results in various scientific research applications, and there are several future directions for its use. One potential direction is the development of 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine as a therapeutic agent for cancer and inflammatory diseases. 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine could also be used as a tool to study the molecular mechanisms involved in cancer and inflammatory diseases. Furthermore, the optimization of the synthesis method and the development of new derivatives of 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine could lead to the discovery of more potent and selective inhibitors of enzymes and signaling pathways.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine is a potent and selective inhibitor of various enzymes and signaling pathways. It has been extensively used in scientific research as a tool to study various biological processes, including cancer and inflammation. 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, but careful consideration should be given to its potential toxicity and off-target effects. The future directions for 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine include the development of therapeutic agents for cancer and inflammatory diseases and the optimization of the synthesis method and the development of new derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. 1-(4-chlorobenzoyl)-4-(2-furylmethyl)piperazine has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-5-3-13(4-6-14)16(20)19-9-7-18(8-10-19)12-15-2-1-11-21-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNLAAWLUCGNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



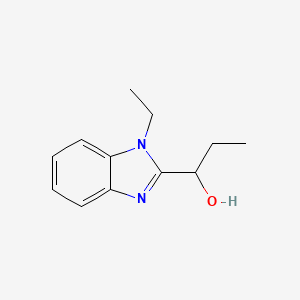
![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)
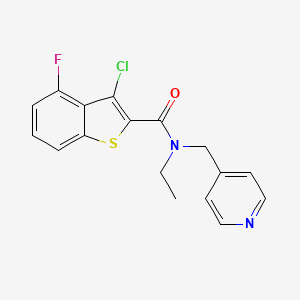
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767995.png)
![methyl 5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4767997.png)

![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4768014.png)
![2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide](/img/structure/B4768021.png)
![ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4768033.png)
![N-(2,3-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4768039.png)
